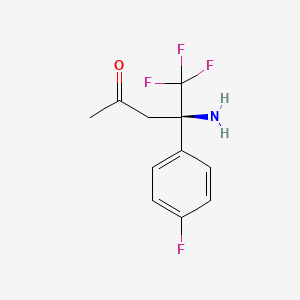![molecular formula C11H15NO3 B15256515 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15256515.png)
5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrrolidine moiety. This compound is of interest due to its unique structure, which combines the reactivity of both furan and pyrrolidine rings, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with a suitable pyrrolidine derivative. One common method includes the use of a reductive amination process where 5-hydroxymethylfurfural is reacted with 3-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under mild conditions, thereby optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in acetic acid.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-methanol.
Substitution: 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-2-bromofuran.
Scientific Research Applications
5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines that can undergo further chemical transformations. The furan ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, while the pyrrolidine moiety can engage in nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Shares the furan ring and hydroxymethyl group but lacks the pyrrolidine moiety.
Furfural: Contains a furan ring with an aldehyde group but lacks the hydroxymethyl and pyrrolidine groups.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring, differing significantly in reactivity and applications.
Uniqueness
5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its structure allows for multiple points of reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-12(10(8)7-14)11-3-2-9(6-13)15-11/h2-3,6,8,10,14H,4-5,7H2,1H3 |
InChI Key |
WGXNUFYDJXUTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1CO)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



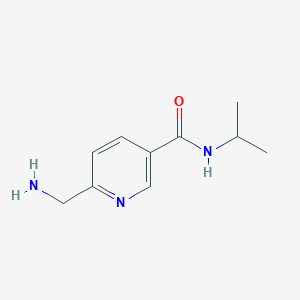

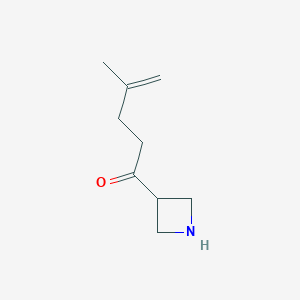
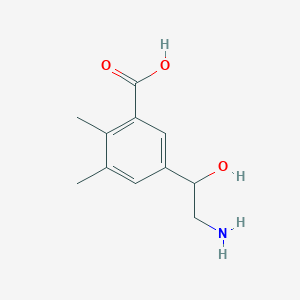
![1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B15256489.png)
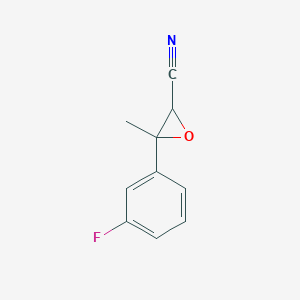

![2-[(5-Fluoro-2-methylphenyl)methyl]oxirane](/img/structure/B15256498.png)
![2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B15256502.png)
![Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate](/img/structure/B15256506.png)
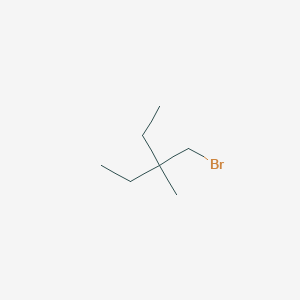
amino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B15256518.png)
